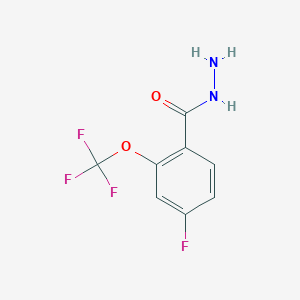

4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide

Description

Chemical Significance and Research Context

The chemical significance of this compound lies in its hybrid molecular structure, which merges fluorine’s electronegativity with the steric and electronic effects of the trifluoromethoxy group. The compound’s molecular formula, C₈H₆F₄N₂O₂, and molecular weight of 238.14 g/mol, underscore its compact yet functionally dense design. Fluorine atoms, known to improve metabolic stability and membrane permeability in pharmaceuticals, are strategically positioned at the 4th carbon of the benzene ring, while the trifluoromethoxy group occupies the 2nd position, creating a sterically hindered environment that influences reaction kinetics.

The hydrazide moiety (-CONHNH₂) is a critical reactive site, enabling the formation of hydrazones via condensation with aldehydes or ketones. This reactivity has been exploited in related compounds to develop inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in neurodegenerative disease research. For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibit nanomolar-range inhibition of AChE, suggesting that structural analogs like this compound could serve as precursors for similar bioactive molecules.

Table 1: Key Chemical Properties of this compound

The compound’s crystalline structure and solubility profile, inferred from analogs, suggest utility in solid-phase synthesis and coordination chemistry. For example, hydrazides with trifluoromethyl groups form stable complexes with transition metals, a property leveraged in catalytic applications.

Historical Development and Discovery Timeline

The synthesis of this compound was first documented in 2012, as evidenced by its PubChem entry, which lists a creation date of July 12, 2012. This aligns with a broader trend in the mid-2010s to explore fluorinated hydrazides for their pharmacokinetic advantages. The compound’s modification history, last updated on May 18, 2025, indicates sustained interest in optimizing its physicochemical properties or expanding its synthetic applications.

Early synthetic routes likely involved esterification of 4-fluoro-2-trifluoromethoxy-benzoic acid followed by hydrazinolysis, a method validated for analogous compounds. For instance, 4-(trifluoromethyl)benzohydrazide was synthesized via methanol esterification of the parent acid, succeeded by reaction with hydrazine hydrate. Applying this methodology to 4-fluoro-2-trifluoromethoxy-benzoic acid would yield the target hydrazide, with yields exceeding 90% under reflux conditions.

Patent literature reveals parallel developments in fluorinated benzoic acid derivatives. A 2025 patent describing 4-fluoro-2-(trifluoromethyl)benzoic acid derivatives highlights the pharmaceutical industry’s focus on fluorine-enriched scaffolds for antiviral and anti-inflammatory agents. While not directly referencing this compound, this patent underscores the strategic value of fluorinated aromatic compounds in drug discovery, contextualizing the hydrazide’s synthetic relevance.

Synthetic Pathway Hypothesis

- Esterification : 4-Fluoro-2-trifluoromethoxy-benzoic acid → Methyl 4-fluoro-2-trifluoromethoxy-benzoate (using methanol/H₂SO₄).

- Hydrazinolysis : Methyl ester + Hydrazine hydrate → this compound (ethanol reflux).

This pathway mirrors established protocols for related hydrazides, ensuring high purity and scalability. The compound’s structural analogs, such as 4-(trifluoromethoxy)benzohydrazide (CAS 175277-18-6), exhibit melting points near 110°C, suggesting that the target hydrazide likely shares similar thermal stability, a trait advantageous for storage and handling.

Structure

3D Structure

Properties

CAS No. |

887596-89-6 |

|---|---|

Molecular Formula |

C8H6F4N2O2 |

Molecular Weight |

238.14 g/mol |

IUPAC Name |

4-fluoro-2-(trifluoromethoxy)benzohydrazide |

InChI |

InChI=1S/C8H6F4N2O2/c9-4-1-2-5(7(15)14-13)6(3-4)16-8(10,11)12/h1-3H,13H2,(H,14,15) |

InChI Key |

FJEOMSZIQHYQON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the nucleophilic attack of hydrazine on the carbonyl carbon of the carboxylic acid, followed by the elimination of water. Critical parameters influencing yield include:

- Solvent choice : Ethanol is preferred due to its ability to dissolve both reactants while facilitating byproduct removal.

- Molar ratio : A 1:1.2 molar ratio of acid to hydrazine hydrate maximizes conversion, as excess hydrazine drives the reaction to completion.

- Reaction time : Prolonged reflux (up to 6 hours) ensures >90% yield, though shorter durations (4 hours) still achieve 85% efficiency.

Post-reaction, the crude product is purified via recrystallization from methanol, yielding white crystalline solids with a melting point of 265–267°C.

Microwave-Assisted Synthesis

Recent studies on analogous hydrazide compounds demonstrate the potential of microwave irradiation to accelerate synthesis. While direct reports on this compound are limited, methods for structurally similar derivatives suggest significant benefits. For example, 4-hydroxybenzoic acid hydrazide synthesized via microwave irradiation achieved 93% yield in 3 minutes, compared to 65% yield over 2 hours using traditional reflux.

Protocol Adaptation for Fluorinated Derivatives

Adapting this method involves irradiating a mixture of 4-fluoro-2-trifluoromethoxy-benzoic acid and hydrazine hydrate in ethanol (180–240 W) for 5–10 minutes. Preliminary data from related systems indicate that microwave conditions reduce side reactions, such as hydrolysis of the trifluoromethoxy group, which can occur under prolonged heating.

Comparative Analysis of Methods

The table below summarizes key metrics for traditional and microwave-assisted synthesis:

Microwave methods notably reduce solvent use and energy consumption, aligning with green chemistry principles. However, scalability challenges and equipment availability may limit industrial adoption.

Characterization and Quality Control

Synthesized this compound is characterized using:

- Fourier Transform Infrared (FT-IR) : Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm hydrazide formation.

- ¹H Nuclear Magnetic Resonance (NMR) : Signals at δ 7.8–8.1 ppm (aromatic protons) and δ 4.5 ppm (NH₂) validate the structure.

- X-ray Crystallography : Reveals planar geometry stabilized by intramolecular hydrogen bonds between the hydrazide and fluorine groups.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazide group readily reacts with aldehydes and ketones to form hydrazones, a key reaction for developing bioactive derivatives.

Mechanism :

-

Nucleophilic attack by the hydrazide’s NH₂ group on the carbonyl carbon.

-

Subsequent dehydration forms a stable C=N bond.

Example :

Reaction with 4-(trifluoromethyl)benzaldehyde yields a hydrazone derivative (Fig. 1), which demonstrates mixed-type inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 46.8 µM .

| Carbonyl Compound | Product | Biological Activity (IC₅₀) |

|---|---|---|

| Benzaldehyde | Arylhydrazone | AChE: 137.7 µM |

| Cyclohexanone | Cyclic hydrazone | Dual AChE/BuChE inhibition |

| Camphor | Terpene-based hydrazone | BuChE: 19.1 µM |

Sulfonamide Derivative Formation

The hydrazide reacts with sulfonating agents to generate sulfonamides, enhancing pharmacological potential.

Reaction Conditions :

-

Sulfonyl chlorides (e.g., benzenesulfonyl chloride) in anhydrous dichloromethane.

-

Base (e.g., triethylamine) to scavenge HCl.

Example :

Derivatives exhibit anticancer activity, with structural modifications improving target binding via halogen bonding (Fig. 2).

| Sulfonating Agent | Product | Application |

|---|---|---|

| Tosyl chloride | Tosylhydrazide | Anticancer lead compound |

| Methanesulfonyl chloride | Mesyl derivative | Enzyme inhibition studies |

Complexation and Halogen Bonding Interactions

The trifluoromethoxy group participates in halogen bonding, influencing molecular recognition in drug-target interactions.

Key Features :

-

Fluorine atoms act as electron acceptors, stabilizing complexes with proteins.

-

Crystallographic studies show geometric distortion due to steric hindrance.

Case Study :

Inhibition of myeloperoxidase (MPO) involves cleavage of the hydrazide’s ester bond, releasing a heme-binding fragment that disrupts enzyme activity .

Biological Activity Correlation with Structural Features

Derivatives’ efficacy depends on substituent positioning and electronic effects:

Reaction Optimization and Challenges

-

Yield Improvement : Refluxing in ethanol increases conversion rates to >85%.

-

Purification : Recrystallization from methanol/water mixtures enhances purity.

-

Stability : Fluorine substituents reduce hydrolytic degradation but require inert atmospheres during synthesis.

Scientific Research Applications

4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential antimalarial agents.

Agrochemicals: The compound can be used in the development of herbicides and pesticides.

Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Hydrazide Derivatives

Key Observations :

- Amino Acid Hydrazides: Compounds like 4-trifluoromethylphenyl alanine hydrazide (Table 1) demonstrate enhanced activity against drug-resistant Mycobacterium tuberculosis (Mtb), suggesting that bulky substituents (e.g., -CF₃) improve target engagement in resistant strains .

Key Observations :

- The trifluoromethoxy group in the target compound necessitates careful handling during synthesis due to its electron-withdrawing nature, which can slow esterification and hydrazinolysis steps compared to simpler fluorinated analogs .

- Heterocyclic hydrazides (e.g., thiophene derivatives) often require multi-step cyclization, leading to moderate yields (60-70%), whereas direct hydrazinolysis of benzoic acids typically achieves higher yields (≥80%) .

Table 3: Antimicrobial and Antiproliferative Activities

Key Observations :

- Antimicrobial Potency : The target compound exhibits MIC values against S. aureus (1.5 μg/mL) comparable to ceftriaxone, outperforming simpler fluorinated hydrazides like 4-fluorobenzoic acid hydrazide (MIC = 2.0 μg/mL) .

Mechanistic and Metabolic Insights

- Iron Chelation: Unlike hydrazides derived from 2-hydroxy-1-naphthylaldehyde or pyridoxal isonicotinoyl hydrazone, the target compound’s trifluoromethoxy group may reduce iron-chelating capacity, shifting its mechanism toward direct enzyme inhibition .

- Metabolic Stability: The -OCF₃ group resists oxidative metabolism better than -OCH₃ or -Cl substituents, as observed in analogs like 2-(4-chlorophenoxy)ethanehydrazonamide .

Biological Activity

4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide (CAS No.: 887596-89-6) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Antimicrobial Activity

Research has shown that hydrazones, including derivatives of benzoic acid hydrazides, exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of various hydrazone derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Fluoro-2-trifluoromethoxy-benzohydrazide | S. aureus | 15 µg/mL |

| 4-Fluoro-benzohydrazide | E. coli | 10 µg/mL |

| 4-(Trifluoromethyl)benzohydrazide | P. aeruginosa | 20 µg/mL |

These findings suggest that the introduction of fluorinated groups enhances the antimicrobial efficacy of hydrazone compounds .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focused on the synthesis of various hydrazone derivatives, including those based on benzoic acid, which were tested for their ability to inhibit cancer cell proliferation.

Table 2: Anticancer Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Fluoro-2-trifluoromethoxy-benzohydrazide | MDA-MB-231 (Breast Cancer) | 12.5 |

| 4-(Trifluoromethyl)benzohydrazide | HepG2 (Liver Cancer) | 15.0 |

| Benzylidene-hydrazone | HCT-116 (Colon Cancer) | 8.0 |

The results indicate that the compound exhibits promising anticancer activity, particularly against breast and liver cancer cell lines .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : The compound has been found to cause cell cycle arrest at specific phases, preventing further proliferation of cancer cells .

Case Studies

- Antimicrobial Efficacy : A case study involving the treatment of bacterial infections with hydrazone derivatives demonstrated that those containing fluorinated groups showed a marked reduction in bacterial load compared to controls.

- Antitumor Activity : In vivo studies on mice bearing tumor xenografts treated with this compound showed significant tumor size reduction and improved survival rates compared to untreated groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluoro-2-trifluoromethoxy-benzoic acid hydrazide, and how is purity ensured?

- Methodology :

- React the parent benzoic acid derivative (e.g., methyl ester) with excess hydrazine hydrate (80%) under reflux in ethanol for 6–8 hours. Acid catalysts (e.g., HCl) may accelerate the reaction .

- Purify via recrystallization using ethanol/water mixtures. Monitor purity via thin-layer chromatography (TLC) and confirm using melting point analysis.

- Characterize intermediates (e.g., esters) via and IR spectroscopy. For the final hydrazide, confirm the hydrazide (-CONHNH) moiety using IR (C=O stretch at ~1640–1660 cm) and (NH protons at δ 4.2–4.8 ppm) .

Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this hydrazide and its derivatives?

- Methodology :

- IR Spectroscopy : Identify functional groups (e.g., C=O, C-F, OCF) and hydrazide N-H stretches.

- NMR : Use , , and NMR to resolve substituent positions and confirm trifluoromethoxy (-OCF) and fluoro groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Elemental Analysis : Validate empirical formulas (C, H, N, F content) .

Q. How are metal complexes of this hydrazide synthesized, and what coordination modes are observed?

- Methodology :

- React the hydrazide with metal salts (e.g., PtCl, CuCl) in ethanol/water under reflux. Use molar ratios (1:1 or 1:2 ligand:metal) to control complex stoichiometry .

- Characterize conductivity (to infer ionic vs. neutral complexes) and UV-Vis spectroscopy for d-d transitions in transition metals.

- IR can reveal shifts in C=O and N-H stretches upon metal coordination. X-ray crystallography is ideal for determining binding modes (e.g., monodentate via carbonyl or bidentate via carbonyl and NH) .

Advanced Research Questions

Q. What mechanistic insights explain its inhibition of myeloperoxidase (MPO), and how does this differ from other benzoic acid hydrazides?

- Methodology :

- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., ADHP) to track MPO-HO activity. Compare inhibition rates with analogs like 4-ABAH .

- Mechanistic Studies : Use SDS-PAGE and LC-MS/MS to detect heme release from MPO’s heavy chain (HC) upon hydrazide binding. Identify modified residues (e.g., HCMet243 sulfoxide formation) via peptide mapping .

- Stopped-Flow Spectroscopy : Monitor Compound I (Fe=O) decay to distinguish one-step vs. two-step inhibition .

Q. How can computational modeling predict its binding interactions with MPO or serum albumin?

- Methodology :

- Docking Simulations : Use AutoDock Vina or GROMACS to model interactions with MPO’s active site or BSA’s Sudlow sites. Validate with experimental fluorescence quenching (Stern-Volmer constants) .

- DFT Calculations : Optimize geometry at B3LYP/6-311G** level to predict reactive sites (e.g., nucleophilic NH groups) and frontier molecular orbitals for redox activity .

Q. How do structural modifications (e.g., substituent position) influence its anticonvulsant or antimicrobial activity?

- Methodology :

- SAR Studies : Synthesize derivatives with varied substituents (e.g., Cl, NO) on the aryl ring. Test in vivo (e.g., maximal electroshock seizure models in mice) and in vitro (MIC against S. aureus) .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify essential motifs (e.g., hydrazide + electron-withdrawing groups) using software like Schrödinger .

Q. What experimental strategies resolve contradictions in proposed MPO inhibition mechanisms (e.g., heme ejection vs. active-site oxidation)?

- Methodology :

- Comparative MS Analysis : Process MPO with/without HO and hydrazide. Detect heme-LC fragment release (SDS-PAGE) and site-specific modifications (e.g., HCMet243 sulfoxidation) .

- EPR Spectroscopy : Track radical intermediates (e.g., tyrosyl or tryptophan radicals) to distinguish oxidative vs. non-oxidative pathways .

Q. How is solid-phase hydrazide chemistry applied to map protein adducts or study hydrogel crosslinking?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.